molecular formula C17H15N3O B4242216 N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE

Cat. No.: B4242216
M. Wt: 277.32 g/mol
InChI Key: CSTXSHCPJGEVDX-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE is a chemical compound that features a benzamide group attached to a pyrazole ring, which is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of benzylhydrazine with benzoyl chloride to form the intermediate benzylhydrazone, which then undergoes cyclization to form the pyrazole ring. The final step involves the acylation of the pyrazole with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production methods for N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB): An antipsychotic agent.

    Celecoxib: A COX-2 inhibitor used as an anti-inflammatory agent.

    Betazole: An H2-receptor agonist

Uniqueness

N~1~-(1-BENZYL-1H-PYRAZOL-3-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and benzamide moiety contribute to its potential as a versatile building block in synthetic chemistry and its promising therapeutic applications .

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(15-9-5-2-6-10-15)18-16-11-12-20(19-16)13-14-7-3-1-4-8-14/h1-12H,13H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTXSHCPJGEVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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